molecular formula C14H16O3S B11936906 2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate

Cat. No.: B11936906
M. Wt: 264.34 g/mol
InChI Key: KJXWUOSFKJBGMD-UHFFFAOYSA-N
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Description

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H16O3S. It is a derivative of norbornene, a bicyclic hydrocarbon, and is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate typically involves the reaction of norbornene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating various substitution reactions. The bicyclic structure provides rigidity and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate
  • 2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol 4-methylbenzenesulfonate
  • 5-methylbicyclo[2.2.1]hept-2-ene

Uniqueness

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate is unique due to its combination of a bicyclic norbornene structure with a sulfonate group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H16O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-7,11-12,14H,8-9H2,1H3

InChI Key

KJXWUOSFKJBGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CC2C=C3

Origin of Product

United States

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